2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry designation identifies the primary structural components through a hierarchical naming system that begins with the azepane heterocycle as the principal functional group. The systematic name incorporates the seven-membered saturated nitrogen-containing ring (azepane), the substituted aromatic system (2-chlorophenyl), and the ethylamine linkage that connects these moieties.

Chemical identification databases assign specific registry numbers to facilitate unambiguous compound recognition across research platforms. The base amine component carries the Chemical Abstracts Service registry number 924868-40-6, while the hemioxalate salt formation creates a distinct molecular entity with its own identification parameters. Alternative nomenclature systems, including the simplified molecular-input line-entry system notation, provide complementary identification methods that support computational chemistry applications and database searches.

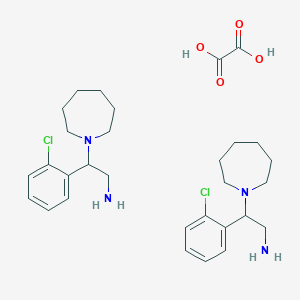

The molecular formula representation varies depending on the specific stoichiometric composition of the hemioxalate salt. The bis-compound formation, which incorporates two molecules of the organic base with one molecule of oxalic acid, yields the molecular formula C₃₀H₄₄Cl₂N₄O₄ with a corresponding molecular weight of 595.60076 daltons. This stoichiometric relationship demonstrates the compound's tendency to form organized crystalline structures through multiple intermolecular interactions.

Molecular Architecture: Azepane-Chlorophenyl-Ethylamine Core Structure

The molecular architecture of this compound encompasses three primary structural domains that contribute to its overall chemical behavior and physical properties. The azepane ring system forms the central heterocyclic component, consisting of a seven-membered saturated ring containing one nitrogen atom. This heterocycle adopts a chair-like conformation that minimizes ring strain while providing conformational flexibility for molecular interactions.

The chlorophenyl aromatic system introduces both electronic and steric effects that influence the compound's chemical reactivity and intermolecular association patterns. The chlorine substituent at the ortho position relative to the ethylamine linkage creates a specific electronic environment that affects both the aromatic system's electron density distribution and the compound's overall dipole moment. This halogen substitution pattern contributes to the molecule's ability to participate in halogen bonding interactions and influences its crystalline packing arrangements.

| Structural Component | Description | Key Features |

|---|---|---|

| Azepane Ring | Seven-membered saturated heterocycle | Conformational flexibility, nitrogen lone pair availability |

| Chlorophenyl Group | Ortho-substituted aromatic system | Electronic withdrawal, steric effects, halogen bonding capability |

| Ethylamine Linker | Two-carbon chain with primary amine | Hydrogen bonding donor, conformational bridge |

| Overall Architecture | Flexible molecular framework | Multiple interaction sites, amphiphilic character |

The ethylamine linker provides the structural connection between the heterocyclic and aromatic domains while introducing a primary amine functional group that serves as a hydrogen bond donor. This structural element contributes significantly to the compound's ability to form stable salt formations with carboxylic acid counterions. The two-carbon methylene chain offers sufficient conformational freedom to accommodate various molecular arrangements while maintaining the integrity of the overall molecular framework.

Hemioxalate Salt Formation: Stoichiometric Analysis and Counterion Interactions

The hemioxalate salt formation represents a critical aspect of the compound's solid-state chemistry, involving the association of the organic base with oxalic acid in a specific stoichiometric ratio that creates stable ionic interactions. The term "hemioxalate" indicates that one molecule of oxalic acid associates with two molecules of the organic base, resulting in a 2:1 stoichiometric relationship that balances the charges between the protonated amine groups and the dicarboxylate anion.

Crystallographic studies of related hemioxalate systems demonstrate that the oxalate dianion typically adopts a planar configuration with an inversion center at the midpoint of the carbon-carbon bond. This geometric arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal lattice through multiple intermolecular interactions. The carboxylate oxygen atoms serve as hydrogen bond acceptors, while the protonated amine groups function as hydrogen bond donors, creating a three-dimensional network of ionic and hydrogen bonding interactions.

The stoichiometric analysis reveals that the hemioxalate formation involves the transfer of protons from the carboxylic acid groups to the basic nitrogen atoms within the molecular structure. This proton transfer process creates charged species that organize through electrostatic interactions supplemented by extensive hydrogen bonding networks. The resulting salt structure demonstrates enhanced stability compared to the individual components, with improved crystalline organization and modified solubility characteristics.

| Interaction Type | Description | Contribution to Stability |

|---|---|---|

| Electrostatic | Charge-charge interactions between ions | Primary stabilization mechanism |

| Hydrogen Bonding | Donor-acceptor interactions | Secondary structure organization |

| Van der Waals | Weak intermolecular forces | Tertiary packing stabilization |

| Halogen Bonding | Chlorine-mediated interactions | Specific orientation effects |

Crystallographic Data and Solid-State Configuration

The crystallographic characterization of this compound provides detailed information about the three-dimensional arrangement of molecules within the crystal lattice and the specific intermolecular interactions that govern solid-state stability. The crystalline structure organization reflects the complex interplay between ionic interactions, hydrogen bonding networks, and van der Waals forces that collectively determine the material's physical properties and chemical behavior.

The molecular packing arrangement within the crystal structure demonstrates how the hemioxalate counterions serve as organizing centers for the overall lattice architecture. The oxalate anions typically occupy special crystallographic positions that allow for optimal hydrogen bonding interactions with surrounding organic cations. This arrangement creates channels or layers within the crystal structure that accommodate the organic components while maintaining the integrity of the hydrogen bonding network.

Thermal analysis data for related hemioxalate salt systems indicate characteristic phase transition temperatures and decomposition patterns that reflect the strength of intermolecular interactions within the crystal lattice. The solid-state configuration influences both the thermal stability and the dissolution characteristics of the compound, with the organized hydrogen bonding network requiring specific energy inputs for disruption during melting or dissolution processes.

Properties

IUPAC Name |

2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H21ClN2.C2H2O4/c2*15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17;3-1(4)2(5)6/h2*3-4,7-8,14H,1-2,5-6,9-11,16H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWOTMKXWDZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate typically involves the reaction of 2-chloro-phenyl-ethylamine with azepane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Overview

- Molecular Formula : C₃₀H₄₄Cl₂N₄O₄

- Molecular Weight : 595.6 g/mol

- IUPAC Name : 2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine; oxalic acid

The synthesis of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate typically involves the reaction of 2-chloro-phenyl-ethylamine with azepane under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .

Chemistry

In the field of chemistry, this compound is utilized as a reagent in organic synthesis and chemical analysis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating derivatives and exploring new chemical pathways .

Biology

In biological research, this compound is employed in biochemical assays and proteomics research. Preliminary studies suggest that it may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures, indicating potential therapeutic roles in neurodegenerative diseases .

Medicine

The compound is being investigated for its potential antidepressant effects. Research shows that similar compounds can reduce immobility time in forced swim tests, a standard model for assessing antidepressant activity. Additionally, its interaction with serotonin receptors suggests possible applications in mood disorder treatments .

Industrial Applications

In industrial settings, this compound is used in the production of various chemical intermediates and specialty chemicals. Its unique properties allow it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Summary of Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activity that may be harnessed for therapeutic purposes.

Case Studies

Case studies exploring the applications of this compound have focused on its pharmacological effects and mechanisms of action. For instance, studies have demonstrated its potential to modulate neurotransmitter systems involved in mood regulation, providing insights into its antidepressant-like properties .

Furthermore, qualitative research methodologies have been employed to assess patient responses to treatments involving this compound, highlighting its relevance in clinical settings where understanding patient experiences is crucial .

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences: Ortho vs. Para Chloro Substitution

The primary structural analog of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate is its para-substituted isomer , 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine oxalate (CAS 1184977-37-4) . The positional isomerism of the chlorine substituent on the phenyl ring significantly influences physicochemical and biological properties:

Key Observations:

Biological Activity

2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate is a chemical compound with potential biological activity that has garnered interest in various research fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 595.6 g/mol. It features a complex structure that includes an azepane ring and a chloro-substituted phenyl group, which may contribute to its biological properties .

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. A study demonstrated that these compounds could reduce immobility time in the forced swim test, a common model for assessing antidepressant activity .

Neuroprotective Properties

Preliminary findings suggest potential neuroprotective effects. In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell cultures, indicating a possible role in protecting against neurodegenerative processes .

Table 1: Summary of Biological Activities

Case Study: Antidepressant-Like Effects

In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent decrease in depressive-like behavior as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants like fluoxetine .

Discussion

The biological activity of this compound suggests promising potential as an antidepressant and neuroprotective agent. However, further research is necessary to elucidate its precise mechanisms of action, optimal dosing strategies, and long-term effects.

Q & A

Q. How can researchers optimize the synthesis of 2-Azepan-1-yl-2-(2-chloro-phenyl)-ethylaminehemioxalate to improve yield and purity?

Methodological Answer:

- Statistical Design of Experiments (DoE): Use factorial or response surface methodologies to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. This reduces trial-and-error approaches and maximizes yield .

- Computational Reaction Screening: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and energy barriers. Tools like ICReDD’s reaction path search methods can prioritize viable synthetic routes .

- Separation Techniques: Apply membrane technologies or chromatography (e.g., HPLC) to isolate intermediates and final products, ensuring high purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns.

- Thermogravimetric Analysis (TGA): Assess thermal stability and hemioxalate stoichiometry via decomposition profiles.

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity or stability of this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction mechanisms (e.g., nucleophilic substitution at the chloro-phenyl group) to identify transition states and intermediates .

- Molecular Dynamics (MD): Study solvation effects and conformational flexibility of the azepane ring under varying pH or solvent conditions .

- Docking Studies: Predict binding affinities for biological targets (e.g., neurotransmitter receptors) to guide pharmacological research .

Q. How can researchers resolve contradictions in experimental data regarding reaction pathways or biological activity?

Methodological Answer:

- Multivariate Data Analysis: Apply principal component analysis (PCA) or partial least squares (PLS) to disentangle confounding variables (e.g., solvent polarity vs. temperature effects) .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps in disputed reaction mechanisms .

- Cross-Validation with Independent Assays: Replicate biological activity results using orthogonal methods (e.g., in vitro receptor binding vs. functional cellular assays) .

Q. What advanced methodologies are recommended for studying the compound’s degradation pathways under environmental conditions?

Methodological Answer:

- Atmospheric Simulation Chambers: Mimic oxidative environments (e.g., ozone-rich atmospheres) to track degradation products via GC-MS or FTIR .

- Heterogeneous Catalysis Studies: Investigate photodegradation using TiO₂ nanoparticles under UV light, monitoring intermediates with LC-MS .

- Computational Lifespan Prediction: Combine Arrhenius equations with ab initio calculations to estimate half-lives in aqueous or soil systems .

Methodological Considerations for Data Contradictions

- Reproducibility Frameworks: Document all experimental conditions (e.g., humidity, equipment calibration) to isolate variability sources .

- Bayesian Statistical Models: Quantify uncertainty in conflicting datasets and update hypotheses iteratively .

- Collaborative Peer Review: Engage interdisciplinary teams to critique experimental designs and interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.